
Ethyl methyl p-nitrophenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Ethyl methyl p-nitrophenyl phosphate can be synthesized through the reaction of p-nitrophenol with phosphorus oxychloride, followed by the addition of ethyl and methyl alcohols under controlled conditions . Industrial production methods often involve the use of titania nanoparticles immobilized on glass or quartz substrates to facilitate the degradation process .
Analyse Chemischer Reaktionen
Ethyl methyl p-nitrophenyl phosphate undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common reagents used in these reactions include hydrochloric acid for acidic hydrolysis and sodium hydroxide for basic hydrolysis . Major products formed from these reactions include p-nitrophenol and various phosphate esters .
Wissenschaftliche Forschungsanwendungen
Ethyl methyl p-nitrophenyl phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of ethyl methyl p-nitrophenyl phosphate involves the inhibition of acetylcholinesterase . This enzyme is responsible for breaking down acetylcholine in the synaptic cleft, and its inhibition leads to the accumulation of acetylcholine, resulting in prolonged nerve signal transmission . The compound binds to a serine residue at the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Ethyl methyl p-nitrophenyl phosphate is similar to other organophosphate compounds such as paraoxon-ethyl and paraoxon-methyl . These compounds also inhibit acetylcholinesterase but differ in their specific chemical structures and reactivity . For example, paraoxon-ethyl has two ethyl groups, while paraoxon-methyl has two methyl groups . The presence of different alkyl groups can affect the compound’s reactivity and potency as an acetylcholinesterase inhibitor .
Eigenschaften
CAS-Nummer |
1021-47-2 |
|---|---|
Molekularformel |
C9H12NO6P |
Molekulargewicht |
261.17 g/mol |
IUPAC-Name |
ethyl methyl (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C9H12NO6P/c1-3-15-17(13,14-2)16-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
YOMNJRBOMBSLAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)
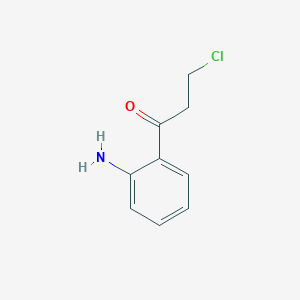

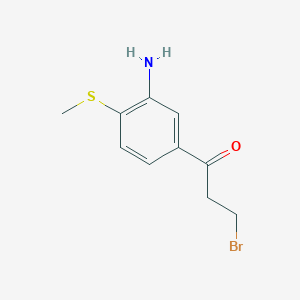
![Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)
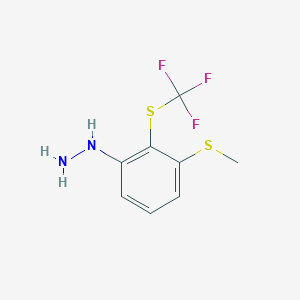



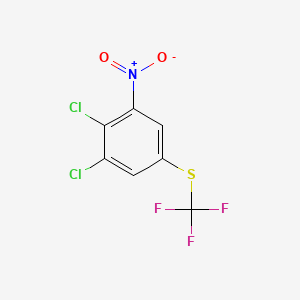

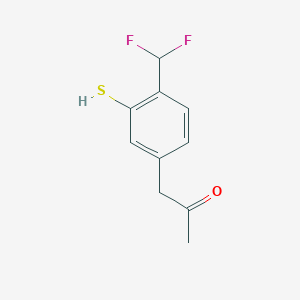
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)
